molecular formula C4H8N4 B1296670 1,5-Dimethyl-1H-1,2,4-triazol-3-amine CAS No. 34776-19-7

1,5-Dimethyl-1H-1,2,4-triazol-3-amine

Cat. No.: B1296670
CAS No.: 34776-19-7
M. Wt: 112.13 g/mol
InChI Key: IUOZPYYXZYMRIJ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

1,5-Dimethyl-1H-1,2,4-triazol-3-amine can be synthesized through several methods. One common approach involves the reaction of 3-amino-1,2,4-triazole with methylating agents such as methyl iodide or dimethyl sulfate under basic conditions . The reaction typically proceeds as follows:

    Step 1: Dissolve 3-amino-1,2,4-triazole in a suitable solvent such as ethanol or methanol.

    Step 2: Add a base such as sodium hydroxide or potassium carbonate to the solution.

    Step 3: Slowly add the methylating agent (e.g., methyl iodide) to the reaction mixture while maintaining the temperature between 0-5°C.

    Step 4: Stir the reaction mixture for several hours at room temperature.

    Step 5: Isolate the product by filtration or extraction, followed by purification using recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. These methods often utilize automated systems for precise control of reaction parameters such as temperature, pressure, and reagent addition .

Chemical Reactions Analysis

Types of Reactions

1,5-Dimethyl-1H-1,2,4-triazol-3-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 1,5-Dimethyl-1H-1,2,4-triazol-3-amine involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor by binding to the active site of enzymes, thereby blocking their activity. It can also interact with cellular receptors and signaling pathways, leading to various biological effects such as antimicrobial and anticancer activities .

Comparison with Similar Compounds

1,5-Dimethyl-1H-1,2,4-triazol-3-amine can be compared with other similar compounds, such as:

    1,2,4-Triazole: A parent compound with similar structural features but lacking the methyl groups at positions 1 and 5.

    3-Amino-1,2,4-triazole: A compound with an amino group at position 3, similar to this compound, but without the methyl groups.

    1,5-Dimethyl-1H-1,2,3-triazole: A structural isomer with the triazole ring in a different arrangement.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs .

Properties

IUPAC Name

1,5-dimethyl-1,2,4-triazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8N4/c1-3-6-4(5)7-8(3)2/h1-2H3,(H2,5,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUOZPYYXZYMRIJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NN1C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20308671
Record name 1,5-Dimethyl-1H-1,2,4-triazol-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20308671
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

112.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

34776-19-7
Record name 34776-19-7
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=207090
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1,5-Dimethyl-1H-1,2,4-triazol-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20308671
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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